A Technical Guide to the Crystal Structure Analysis of 9H-Pyrido[2,3-b]indole-4-carbonitrile
A Technical Guide to the Crystal Structure Analysis of 9H-Pyrido[2,3-b]indole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 9H-pyrido[2,3-b]indole, or α-carboline, scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and materials science.[1][2][3] Its derivatives are known to possess a wide range of biological activities, including anticancer, antiviral, and neuroprotective properties.[1][3] The introduction of a carbonitrile moiety at the 4-position can significantly influence the molecule's electronic properties, intermolecular interactions, and, consequently, its biological function and material characteristics. A thorough understanding of the three-dimensional arrangement of atoms, as provided by single-crystal X-ray diffraction, is paramount for rational drug design and the development of novel functional materials.[4][5][6] This guide provides an in-depth technical overview of the methodologies and analytical techniques involved in the crystal structure analysis of 9H-Pyrido[2,3-b]indole-4-carbonitrile, from synthesis and crystallization to advanced structural and computational analysis.
Introduction: The Significance of the 9H-Pyrido[2,3-b]indole Scaffold
The tricyclic framework of 9H-pyrido[2,3-b]indole, a fusion of indole and pyridine rings, forms the core of numerous natural and synthetic compounds with diverse pharmacological profiles.[1][7] The planarity of this system facilitates intercalation with DNA and interactions with various enzymatic targets. The nitrogen atoms within the rings act as hydrogen bond acceptors and donors, further contributing to specific molecular recognition processes. The functionalization of this core, particularly with electron-withdrawing groups like the nitrile group (-C≡N), can modulate its electronic charge distribution, thereby altering its binding affinities and reactivity.[8]
Synthesis and Crystallization
A robust synthetic route is the prerequisite for obtaining high-purity material suitable for single-crystal growth.
Synthetic Pathway
While various methods exist for the synthesis of pyrido[2,3-b]indoles, a common approach involves the construction of the pyridine ring onto an existing indole precursor.[9] One plausible route to 9H-Pyrido[2,3-b]indole-4-carbonitrile could involve a multi-component reaction or a stepwise synthesis starting from commercially available indole derivatives.[9][10]
Experimental Protocol: Illustrative Synthesis
-
Step 1: Condensation. A mixture of an appropriate indole precursor, such as 2-aminoindole, and a suitable three-carbon building block with a nitrile functionality is reacted in a high-boiling point solvent.
-
Step 2: Cyclization. The intermediate from Step 1 is subjected to cyclization conditions, often involving a dehydrating agent or thermal promotion, to form the pyridine ring.
-
Step 3: Purification. The crude product is purified using column chromatography on silica gel to yield the desired 9H-Pyrido[2,3-b]indole-4-carbonitrile. The purity is confirmed by NMR and mass spectrometry.
Single Crystal Growth
The growth of high-quality single crystals is often the most challenging step in a crystal structure determination.[11] For organic molecules like 9H-Pyrido[2,3-b]indole-4-carbonitrile, slow evaporation and vapor diffusion methods are commonly employed.
Experimental Protocol: Slow Evaporation Technique
-
Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility.
-
Solution Preparation: A saturated or near-saturated solution of the purified compound is prepared at a slightly elevated temperature.
-
Filtration: The solution is filtered to remove any particulate matter.
-
Slow Evaporation: The flask containing the solution is covered with parafilm, and a few small holes are pierced to allow for slow evaporation of the solvent.
-
Crystal Harvesting: The vessel is left undisturbed in a vibration-free environment. Crystals of suitable size and quality are carefully harvested.[11]
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4][5][6]
Data Collection
A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas to minimize thermal vibrations. X-rays are directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[4]
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and subsequently refined to obtain the final atomic coordinates and displacement parameters.
Workflow: From Data to Structure
Caption: Workflow for single-crystal X-ray diffraction analysis.
Analysis of the Crystal Structure
The refined crystal structure provides a wealth of information beyond just the molecular conformation.
Molecular Geometry
The precise bond lengths, bond angles, and torsion angles within the 9H-Pyrido[2,3-b]indole-4-carbonitrile molecule can be determined. These parameters provide insights into the electronic structure and potential strain within the molecule.
| Parameter | Expected Range (Å or °) | Significance |
| C-C (aromatic) | 1.36 - 1.42 | Indicates delocalization of π-electrons. |
| C-N (pyridine) | 1.32 - 1.35 | Shorter than a typical C-N single bond. |
| C-N (indole) | 1.35 - 1.39 | Reflects the electronic environment of the indole ring. |
| C≡N | 1.13 - 1.16 | Characteristic triple bond length. |
| Bond Angles | ~120° (sp2 centers) | Deviations can indicate ring strain. |
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is governed by non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. Understanding these interactions is crucial for predicting physical properties like solubility and melting point.
Logical Relationship: Intermolecular Forces and Crystal Packing
Caption: Intermolecular forces dictate the crystal packing arrangement.
Advanced Computational Analysis
To gain deeper insights into the properties of 9H-Pyrido[2,3-b]indole-4-carbonitrile, experimental crystallographic data can be complemented with computational methods.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.[12][13] The surface is generated by partitioning the crystal electron density into molecular regions.[14] Different properties, such as the normalized contact distance (d_norm), can be mapped onto the surface to highlight specific interactions.[15]
-
d_norm: Red spots on the d_norm surface indicate close contacts, often corresponding to hydrogen bonds.[15]
-
2D Fingerprint Plots: These plots provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.[16][17]
Density Functional Theory (DFT) Calculations
DFT calculations can be employed to optimize the molecular geometry in the gas phase and to compute various electronic and spectroscopic properties.[18][19][20]
-
Vibrational Spectra: DFT can predict the infrared and Raman spectra, which can be compared with experimental data to confirm the molecular structure.
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide information about the molecule's reactivity and electronic transitions.
Conclusion
The crystal structure analysis of 9H-Pyrido[2,3-b]indole-4-carbonitrile provides a detailed understanding of its molecular and supramolecular architecture. This knowledge is invaluable for structure-activity relationship (SAR) studies in drug discovery and for the rational design of new materials with tailored properties. The integration of experimental X-ray diffraction data with computational techniques like Hirshfeld surface analysis and DFT calculations offers a comprehensive picture of the solid-state properties of this important heterocyclic compound.
References
-
Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scientific Research Publishing. Available at: [Link]
-
The Hirshfeld Surface. CrystalExplorer. Available at: [Link]
-
Hirshfeld surface analysis. CrystEngComm (RSC Publishing). Available at: [Link]
-
Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate. Biointerface Research in Applied Chemistry. Available at: [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. Available at: [Link]
-
CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. SciSpace. Available at: [Link]
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available at: [Link]
-
Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry. Available at: [Link]
-
How do organic compounds single crystal X rays diffraction work?. ResearchGate. Available at: [Link]
-
Novel multicomponent synthesis of 2,9-dihydro-9-methyl-2-oxo-4-aryl- 1H-pyrido[2,3-b]indole-3-carbonitrile compounds. Indian Academy of Sciences. Available at: [Link]
-
Periodic DFT calculations of vibrational and molecular dynamics on large organic molecular systems using OLCF computers. Oak Ridge National Laboratory. Available at: [Link]
-
Single Crystal X-Ray Diffraction. Pulstec USA. Available at: [Link]
-
Fundamental vibrational frequencies of small polyatomic molecules from density-functional calculations and vibrational perturbation theory. American Institute of Physics. Available at: [Link]
-
DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. PMC. Available at: [Link]
-
DFT calculation and assignment of vibrational spectra of aryl and alkyl chlorophosphates. De Gruyter. Available at: [Link]
-
Special Issue “Molecular Structure, Electronic, and Vibrational Spectra Theoretical Calculations in Materials Sciences”. MDPI. Available at: [Link]
-
New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. PubMed. Available at: [Link]
-
Crystallographic Analysis of some Structures of Indole Derivatives. Krishi Sanskriti. Available at: [Link]
-
New 9H‐pyrido[2,3‐b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Antibacterial Activity of Some Novel Pyrido[2,3-b]indole, Morpholine and Chalcone Hybrid Compounds. Asian Journal of Chemistry. Available at: [Link]
-
Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate. Available at: [Link]
-
Crystallographic Structure and Quantum-Chemical Analysis of Biologically Active Co(III)-Pyridoxal–Isothiosemicarbazone Complex. MDPI. Available at: [Link]
-
Crystal structure of methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate, C19H14N2O2. ResearchGate. Available at: [Link]
-
Structural scheme of pyridoindole derivatives. ResearchGate. Available at: [Link]
-
9H-pyrido[2,3-b]indole. Chemsrc. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. rigaku.com [rigaku.com]
- 6. pulstec.net [pulstec.net]
- 7. krishisanskriti.org [krishisanskriti.org]
- 8. New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. asianpubs.org [asianpubs.org]
- 11. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 12. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 13. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. crystalexplorer.net [crystalexplorer.net]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. scispace.com [scispace.com]
- 17. mdpi.com [mdpi.com]
- 18. olcf.ornl.gov [olcf.ornl.gov]
- 19. DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Special Issue “Molecular Structure, Electronic, and Vibrational Spectra Theoretical Calculations in Materials Sciences” | MDPI [mdpi.com]
